molecular formula C14H14N2O3 B14097769 Methyl (4-hydroxy-6-methyl-2-phenylpyrimidin-5-yl)acetate

Methyl (4-hydroxy-6-methyl-2-phenylpyrimidin-5-yl)acetate

Cat. No.: B14097769
M. Wt: 258.27 g/mol
InChI Key: FPTRAYQSUJOVTK-UHFFFAOYSA-N
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Description

(4-Methyl-6-oxo-2-phenyl-1,6-dihydro-pyrimidin-5-yl)-acetic acid methyl ester is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group, a methyl group, and an acetic acid methyl ester moiety. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-6-oxo-2-phenyl-1,6-dihydro-pyrimidin-5-yl)-acetic acid methyl ester typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-oxo-3-phenylpropanoic acid ethyl ester.

    Cyclization: The intermediate product undergoes cyclization with urea under acidic conditions to form 4-methyl-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield (4-Methyl-6-oxo-2-phenyl-1,6-dihydro-pyrimidin-5-yl)-acetic acid methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-6-oxo-2-phenyl-1,6-dihydro-pyrimidin-5-yl)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of amides or esters.

Scientific Research Applications

(4-Methyl-6-oxo-2-phenyl-1,6-dihydro-pyrimidin-5-yl)-acetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methyl-6-oxo-2-phenyl-1,6-dihydro-pyrimidin-5-yl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-6-oxo-2-phenyl-1,6-dihydro-pyrimidin-5-yl)-acetic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    (4-Methyl-6-oxo-2-phenyl-1,6-dihydro-pyrimidin-5-yl)-propanoic acid methyl ester: Similar structure but with a propanoic acid group instead of an acetic acid group.

Uniqueness

(4-Methyl-6-oxo-2-phenyl-1,6-dihydro-pyrimidin-5-yl)-acetic acid methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the acetic acid methyl ester moiety can affect its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

methyl 2-(4-methyl-6-oxo-2-phenyl-1H-pyrimidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-11(8-12(17)19-2)14(18)16-13(15-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTRAYQSUJOVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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